N-Boc-L-phenylalaninol

Übersicht

Beschreibung

N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is used as a protected L-Phenylalaninol, an intermediate in the preparation of ®-Amphetamine . It is also employed in the synthesis of biochemically active compounds .

Synthesis Analysis

N-Boc-L-phenylalaninol is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties . The synthesis process involves reaction conditions with methanol, sodium tetrahydroborate, and lithium chloride at 5 - 20°C in an inert atmosphere .Molecular Structure Analysis

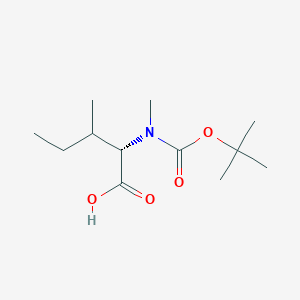

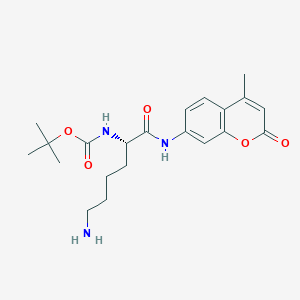

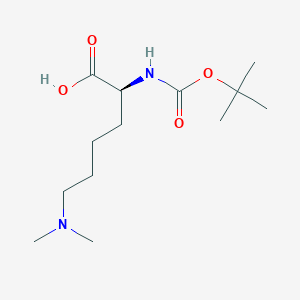

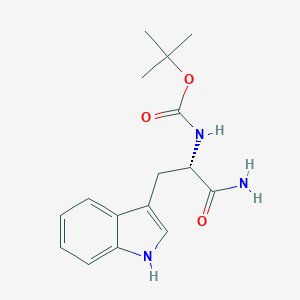

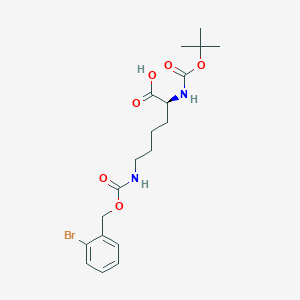

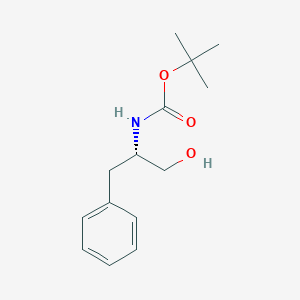

The molecular formula of N-Boc-L-phenylalaninol is C14H21NO3 . The structure includes a phenyl group (C6H5) attached to a carbon chain with a carbamate group (NHCO2C(CH3)3) and a hydroxyl group (OH) .Chemical Reactions Analysis

N-Boc-L-phenylalaninol is suitable for Boc solid-phase peptide synthesis . The reaction involves the formation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .Physical And Chemical Properties Analysis

N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is insoluble in water . The melting point ranges from 95°C to 98°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biochemically Active Compounds

N-Boc-L-phenylalaninol: is widely used in the synthesis of biochemically active compounds due to its protected amino group . The Boc (tert-butoxycarbonyl) group serves as a temporary protector for the amino group, allowing for specific reactions to occur on other functional groups without interference.

Intermediate for Enzyme Inhibitors

This compound serves as an intermediate in the creation of hydroxyethylene dipeptide isosteres, which are known for their enzyme inhibition properties . These isosteres can mimic the transition state of an enzyme’s natural substrate, thereby inhibiting the enzyme’s activity.

Medicinal Chemistry

N-Boc-L-phenylalaninol: is also significant in medicinal chemistry, where it is used to synthesize pharmaceuticals that contain the phenylalanine structure. It is particularly useful in creating drugs that target specific proteins or enzymes within the body.

Each of these applications leverages the unique chemical structure and properties of N-Boc-L-phenylalaninol , making it a valuable compound in scientific research and industrial applications. The Boc group’s ability to protect the amino group while other reactions take place makes it an indispensable tool in organic synthesis. The compound’s solubility characteristics and storage requirements also play a crucial role in its practical applications .

Wirkmechanismus

Target of Action

N-Boc-L-phenylalaninol is primarily used in peptide synthesis . It serves as an intermediate in the synthesis of biochemically active compounds . .

Mode of Action

It is known to be involved in the synthesis of biochemically active compounds

Biochemical Pathways

N-Boc-L-phenylalaninol is used in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , suggesting that N-Boc-L-phenylalaninol may indirectly influence various biochemical pathways through its role in the synthesis of these inhibitors.

Pharmacokinetics

It is known that the compound is insoluble in water , which could potentially affect its absorption and distribution in biological systems.

Result of Action

As an intermediate in the synthesis of biochemically active compounds , the primary result of N-Boc-L-phenylalaninol’s action is the formation of these compounds. These compounds can have various molecular and cellular effects, depending on their specific biochemical activity. For example, the hydroxyethylene dipeptide isosteres synthesized using N-Boc-L-phenylalaninol have enzyme inhibition properties .

Action Environment

The action, efficacy, and stability of N-Boc-L-phenylalaninol can be influenced by various environmental factors. For instance, its solubility could affect its action in aqueous environments . Additionally, storage conditions can impact its stability . N-Boc-L-phenylalaninol should be stored in a cool, dry place, away from oxidizing agents .

Safety and Hazards

N-Boc-L-phenylalaninol should be handled with personal protective equipment/face protection . It should be stored in a cool, dry condition, in well-sealed conditions, and away from oxidizing agents . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369969 | |

| Record name | N-Boc-L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-phenylalaninol | |

CAS RN |

66605-57-0 | |

| Record name | N-Boc-L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.